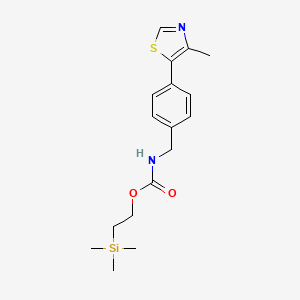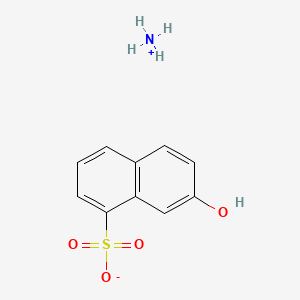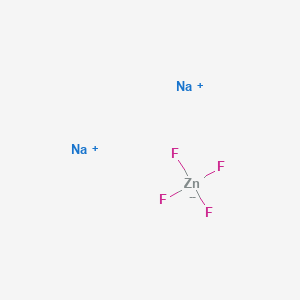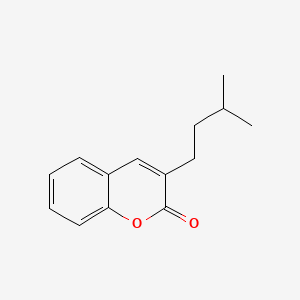
Aluminium pentadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminium pentadecanoate is a chemical compound formed by the reaction of aluminium with pentadecanoic acid
準備方法
Synthetic Routes and Reaction Conditions: Aluminium pentadecanoate can be synthesized through the reaction of aluminium chloride with pentadecanoic acid. The reaction typically occurs in the presence of a solvent such as ethylene dichloride, and the mixture is heated to facilitate the reaction. The general reaction is as follows: [ \text{AlCl}3 + 3 \text{C}{15}\text{H}{31}\text{COOH} \rightarrow \text{Al}(\text{C}{15}\text{H}_{31}\text{COO})_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
Types of Reactions: Aluminium pentadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and pentadecanoic acid.
Reduction: It can be reduced to form aluminium metal and pentadecanoic acid.
Substitution: It can undergo substitution reactions where the pentadecanoate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride can be used.
Substitution: Various ligands such as halides or other carboxylates can be used in substitution reactions.
Major Products Formed:
Oxidation: Aluminium oxide and pentadecanoic acid.
Reduction: Aluminium metal and pentadecanoic acid.
Substitution: Aluminium compounds with different ligands and pentadecanoic acid.
科学的研究の応用
Aluminium pentadecanoate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of high-performance materials and coatings due to its unique properties.
作用機序
The mechanism of action of aluminium pentadecanoate involves its ability to form stable complexes with various molecules. It can interact with molecular targets such as enzymes and receptors, modulating their activity. The pathways involved include:
Binding to Enzymes: this compound can inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It can interact with cell surface receptors, influencing cellular signaling pathways.
類似化合物との比較
Aluminium stearate: Similar in structure but with stearic acid instead of pentadecanoic acid.
Aluminium palmitate: Similar but with palmitic acid.
Aluminium oleate: Similar but with oleic acid.
Uniqueness: Aluminium pentadecanoate is unique due to its specific chain length of the pentadecanoic acid, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other aluminium carboxylates may not be as effective.
特性
CAS番号 |
63718-62-7 |
|---|---|
分子式 |
C45H87AlO6 |
分子量 |
751.1 g/mol |
IUPAC名 |
aluminum;pentadecanoate |
InChI |
InChI=1S/3C15H30O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h3*2-14H2,1H3,(H,16,17);/q;;;+3/p-3 |
InChIキー |
SMYVRNHZWXIWRM-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)










